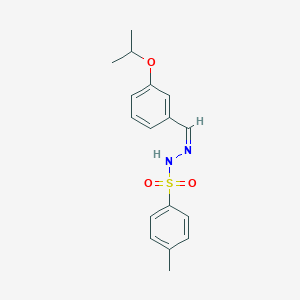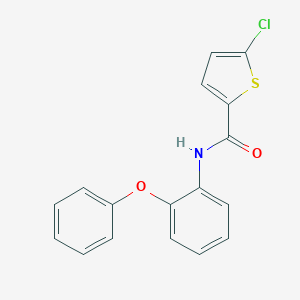![molecular formula C22H18FN3O2 B450382 4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE](/img/structure/B450382.png)
4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom, a phenylethylidene group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzohydrazide to form an intermediate, which is then reacted with 1-phenylethylidenehydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(4-(hydrazinecarbonyl)phenyl)benzamide: Similar structure but lacks the phenylethylidene group.
4-Chloro-N-(3-chloro-4-fluoro-phenyl)-benzamide: Contains chlorine atoms instead of the phenylethylidene group.
Uniqueness
4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenylethylidene group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity.
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-N-(1-phenylethylideneamino)benzamide |
InChI |
InChI=1S/C22H18FN3O2/c1-15(16-5-3-2-4-6-16)25-26-22(28)18-9-13-20(14-10-18)24-21(27)17-7-11-19(23)12-8-17/h2-14H,1H3,(H,24,27)(H,26,28) |
InChI Key |
OTDFCELACZUSHG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B450303.png)
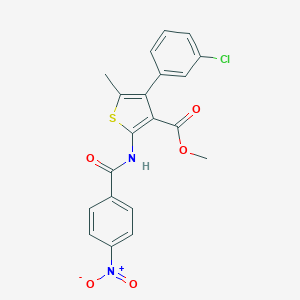
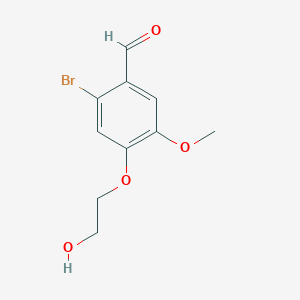
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
![5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE](/img/structure/B450309.png)
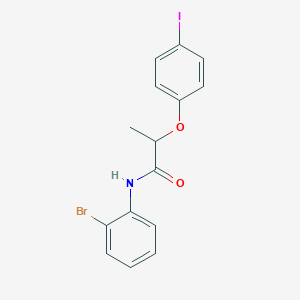
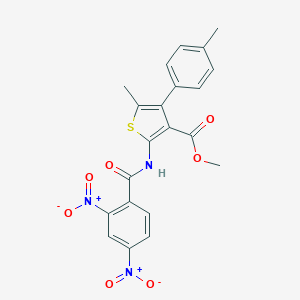
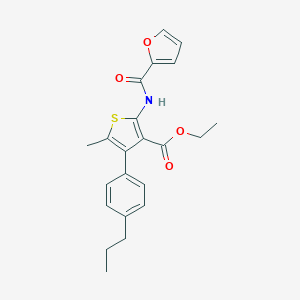
![N'~1~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B450314.png)
![2-(4-chlorophenoxy)-N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450318.png)
